Butanoic acid, 3-mercapto-

Description

BenchChem offers high-quality Butanoic acid, 3-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 3-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3(7)2-4(5)6/h3,7H,2H2,1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPNXPWEGVCPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949348 |

Source

|

| Record name | 3-Sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26473-49-4 |

Source

|

| Record name | 3-Sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Role of 3-Mercaptobutyric Acid in Metabolism

This guide serves as an in-depth technical analysis of 3-Mercaptobutyric Acid (3-MBA) , a sulfur-containing analogue of the physiological ketone body 3-hydroxybutyrate. While often overshadowed by its oxygenated counterpart, 3-MBA occupies a critical niche in microbial metabolic engineering and nanobiotechnology .

This document is structured to provide researchers with actionable protocols for the biosynthesis of polythioesters (PTEs), analytical quantification via GC-MS, and an understanding of its chemical biology.

Executive Summary & Chemical Identity

3-Mercaptobutyric acid (3-MBA) (CAS: 26473-49-4) is a chiral thiol-carboxylic acid. Structurally, it is 3-hydroxybutyric acid where the hydroxyl (-OH) group at the

-

Primary Biological Context: It acts as a non-native substrate in specific bacteria (e.g., Cupriavidus necator, formerly Ralstonia eutropha) for the biosynthesis of polythioesters (PTEs) —bioplastics with unique thermal and mechanical properties.

-

Secondary Context: In nanobiotechnology, 3-MBA serves as a superior capping ligand for Quantum Dots (QDs), offering enhanced stability over 3-mercaptopropionic acid due to the steric hindrance of its methyl side chain.

-

Mammalian Context: Unlike 3-hydroxybutyrate, 3-MBA is not a central mammalian metabolite. Its presence in biological fluids typically indicates xenobiotic exposure or specific microbial fermentation processes.

Microbial Metabolism: The Polythioester (PTE) Pathway

The most significant biological activity of 3-MBA occurs in Polyhydroxyalkanoate (PHA) accumulating bacteria . When fed as a precursor, 3-MBA enters a salvage pathway that hijacks the native PHA machinery to produce sulfur-containing copolymers.

Mechanism of Action

In Cupriavidus necator, the native PHA synthase (PhaC) typically polymerizes 3-hydroxybutyryl-CoA. However, it possesses broad substrate specificity. When 3-MBA is provided in the media:

-

Uptake: 3-MBA crosses the bacterial membrane (passive diffusion or non-specific weak acid transport).

-

Activation: An Acyl-CoA Synthetase (likely a medium-chain synthetase or a specific succinyl-CoA transferase) converts 3-MBA into 3-Mercaptobutyryl-CoA .

-

Polymerization: The PHA Synthase (PhaC) accepts 3-Mercaptobutyryl-CoA as a substrate, forming a thioester bond instead of an oxoester bond, resulting in Poly(3-hydroxybutyrate-co-3-mercaptobutyrate) .

Pathway Visualization

Figure 1: Metabolic flux of 3-Mercaptobutyric Acid in C. necator. The pathway demonstrates the "hijacking" of the native PHA synthase to incorporate sulfur, creating thioester linkages in the biopolymer backbone.

Experimental Protocol: Biosynthesis & Extraction

Objective: Synthesize Poly(3HB-co-3MB) using C. necator H16 and extract the polymer for analysis.

Reagents & Setup

-

Strain: Cupriavidus necator H16 (ATCC 17699).

-

Media: Mineral Salts Medium (MSM) supplemented with 1% (w/v) Sodium Gluconate (carbon source) and 0.2% (w/v) 3-Mercaptobutyric Acid (precursor).

-

Control: MSM with Gluconate only.

Step-by-Step Methodology

-

Inoculation: Cultivate C. necator in nutrient broth for 24h at 30°C to generate seed culture.

-

Fermentation: Inoculate (5% v/v) into MSM containing Gluconate.

-

Precursor Feeding (Critical Step):

-

Allow cells to reach mid-log phase (OD600 ≈ 2.0).

-

Add 3-Mercaptobutyric acid (neutralized to pH 7.0) to a final concentration of 2 g/L.

-

Note: Adding the thiol too early can inhibit growth due to redox stress.

-

-

Harvest: Centrifuge cells (4000 x g, 15 min) after 72h. Lyophilize the pellet.

-

Polymer Extraction:

-

Resuspend dried biomass in Chloroform (20 mL per g biomass).

-

Reflux at 60°C for 4 hours.

-

Filter cell debris.

-

Precipitate polymer by adding the chloroform extract dropwise into 10 volumes of ice-cold Methanol .

-

-

Purification: Repeat dissolution (chloroform) and precipitation (methanol) twice to remove unreacted 3-MBA monomers.

Analytical Protocol: Quantification via GC-MS

Direct analysis of the polymer or free acid requires derivatization because 3-MBA is non-volatile and thermally unstable. The standard method is acid-catalyzed methanolysis .

Derivatization Reaction

This process converts the polymer backbone or free acid into methyl esters .

Protocol

-

Sample Prep: Weigh 5–10 mg of lyophilized cells or purified polymer into a screw-cap glass vial.

-

Methanolysis: Add 2 mL of Methanol/Sulfuric Acid (85:15 v/v) and 2 mL of Chloroform .

-

Internal Standard: Add 1 mg of Benzoic Acid or Caprylic Acid (as methyl ester control).

-

Reaction: Heat at 100°C for 140 minutes.

-

Extraction: Cool to room temperature. Add 1 mL of distilled water. Vortex.

-

Phase Separation: The organic (bottom) phase contains the methyl esters. Transfer to a GC vial.

GC-MS Parameters

| Parameter | Setting |

| Column | HP-5MS or DB-5 (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium (1 mL/min constant flow) |

| Injector Temp | 250°C (Split ratio 10:1) |

| Oven Program | 80°C (hold 2 min) |

| Ion Source | EI (70 eV), 230°C |

| Target Ion (m/z) | 134 (Molecular ion of methyl ester), 74 (McLafferty rearrangement) |

Chemical Biology: 3-MBA as a Nanoparticle Ligand

In drug delivery and imaging, 3-MBA is used to cap CdTe Quantum Dots (QDs) .

-

Mechanism: The thiol (-SH) group coordinates strongly with the Cd surface (soft acid-soft base interaction), while the carboxylic acid (-COOH) provides water solubility.

-

Advantage over 3-Mercaptopropionic Acid (MPA): The methyl group at the C3 position of 3-MBA introduces steric bulk. This prevents the "over-packing" of ligands on the QD surface, reducing surface defects and significantly increasing Photoluminescence Quantum Yield (PLQY) (often >70% for 3-MBA vs <50% for MPA).

References

-

Lütke-Eversloh, T., & Steinbüchel, A. (2003).[1] Biosynthesis of Poly(3-hydroxybutyrate-co-3-mercaptobutyrate) as a Sulfur Analogue to Poly(3-hydroxybutyrate) (PHB). Biomacromolecules. Link

-

Guo, H., et al. (2012).[2] 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots. Journal of Physical Chemistry C. Link[2]

-

Lütke-Eversloh, T., et al. (2001). Novel precursor substrates for polythioesters (PTE) and limits of PTE biosynthesis in Ralstonia eutropha. FEMS Microbiology Letters. Link

-

Reinecke, F., & Steinbüchel, A. (2009). Ralstonia eutropha strain H16 as model organism for PHA metabolism and for biotechnological production of technically interesting biopolymers. Journal of Molecular Microbiology and Biotechnology. Link

-

Muthu, M., et al. (2018). NIR-Emitting Alloyed CdTeSe QDs and Organic Dye Assemblies: A Nontoxic, Stable, and Efficient FRET System. Nanomaterials. Link

Sources

A Comprehensive Technical Guide to 3-Sulfanylbutanoic Acid: Nomenclature, Properties, and Applications

Abstract

This technical guide provides an in-depth analysis of 3-sulfanylbutanoic acid, a versatile sulfur-containing carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's nomenclature, chemical identifiers, and physicochemical properties. It further explores its significant applications, particularly as a precursor in pharmaceutical synthesis and as a key component in the flavor and fragrance industries. The guide includes a detailed experimental protocol for a representative chemical transformation, safety and handling protocols, and visual diagrams to clarify structural and procedural concepts, ensuring a comprehensive resource for laboratory and industrial applications.

Introduction

3-Sulfanylbutanoic acid, also widely known as 3-mercaptobutanoic acid, is a bifunctional organic molecule featuring both a carboxylic acid and a thiol (sulfanyl) group. This unique structure imparts characteristic reactivity, making it a valuable building block in various fields of chemical synthesis. The presence of the thiol group offers a nucleophilic center and the potential for disulfide bond formation, while the carboxylic acid moiety allows for reactions such as esterification and amidation.

While it has established uses in creating savory, meat-like flavor profiles for the food industry, its primary relevance to the scientific and pharmaceutical community lies in its role as a versatile synthetic intermediate.[1][2] Its ability to participate in covalent bond formation makes it a crucial precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] This guide serves as a technical deep-dive into the essential knowledge required to effectively and safely utilize 3-sulfanylbutanoic acid in a research and development setting.

Nomenclature and Compound Identification

Accurate identification of chemical compounds is paramount for reproducibility and safety in research. 3-Sulfanylbutanoic acid is known by several names, which can lead to confusion if not properly cataloged. The systematic IUPAC name is derived by identifying the longest carbon chain containing the principal functional group (the carboxylic acid), which is butanoic acid. The thiol group (-SH) is treated as a substituent, termed "sulfanyl," located at the third carbon atom, numbering from the carboxyl carbon (C1).[3][4]

The table below summarizes the primary identifiers for this compound, consolidating data from various chemical databases and suppliers.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-sulfanylbutanoic acid | PubChem[5] |

| Common Synonyms | 3-Mercaptobutanoic acid, 3-Mercaptobutyric acid, 3-Thiobutanoic acid | [2][5][6] |

| CAS Number | 26473-49-4 | [1][6][7] |

| Molecular Formula | C₄H₈O₂S | [1][7] |

| Molecular Weight | 120.17 g/mol | [1][7] |

| MDL Number | MFCD03005232 | [1][7] |

| EC Number | 631-085-8 | [6] |

| InChIKey | RQPNXPWEGVCPCX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(S)CC(=O)O | [7] |

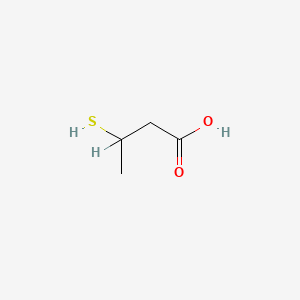

Chemical Structure

The structural formula of 3-sulfanylbutanoic acid is fundamental to understanding its reactivity.

Caption: 2D structure of 3-sulfanylbutanoic acid.

Physicochemical Properties and Specifications

The physical and chemical properties of a compound dictate its handling, storage, and application conditions. For instance, its density is important for mass-to-volume calculations in the lab, while its pKa gives insight into its acidic nature.

| Property | Value | Source(s) |

| Appearance | Oil / Clear Colourless Liquid | [8] |

| Density | 1.137 g/cm³ at 25 °C | [1] |

| Boiling Point | 194.19°C (rough estimate) | [2] |

| pKa | 4.30 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Room temperature or 2-8°C, sealed in dry conditions | [1][7] |

Applications in Scientific Research and Industry

The dual functionality of 3-sulfanylbutanoic acid makes it a valuable intermediate in several industries.

-

Pharmaceutical Synthesis : This is a primary application for the target audience. The thiol and carboxylic acid groups serve as reactive handles for building more complex molecular architectures. As a precursor, it is used in the synthesis of novel pharmaceutical compounds where a sulfur-containing moiety is required for biological activity or as a linker.[2] The thiol group, for example, can be used to anchor molecules to gold nanoparticles for drug delivery applications or to form disulfide bonds in prodrug strategies.

-

Flavor and Fragrance Industry : The compound is a potent flavor ingredient, known for imparting savory, rich, and meat-like aromas in processed foods such as soups and snacks.[1] Its strong, sulfurous notes are utilized at very low concentrations to create realistic and complex flavor profiles.[1] It is also used in the synthesis of specialty chemicals for the fragrance sector.[1]

-

Chemical Industry : Beyond specific applications, it serves as a general-purpose building block for mercaptoalkanoic acids, which have diverse uses as wetting agents, disinfectants, and emulsifiers in various industrial processes.[9][10]

Experimental Protocol: Synthesis of S-Benzoyl-3-mercaptobutanoic Acid

To illustrate the utility of 3-sulfanylbutanoic acid as a synthetic intermediate, this section provides a detailed protocol for the S-benzoylation of the thiol group. This reaction protects the thiol, allowing for subsequent chemistry to be performed on the carboxylic acid group, a common strategy in multi-step synthesis.

Objective: To protect the sulfanyl group of 3-sulfanylbutanoic acid via reaction with benzoyl chloride under basic conditions.

Causality of Experimental Choices:

-

Base (NaOH): Sodium hydroxide is used to deprotonate the thiol (-SH) to the more nucleophilic thiolate (-S⁻). The thiolate is a much more effective nucleophile than the neutral thiol, which is critical for an efficient reaction with the electrophilic benzoyl chloride. An aqueous solution is chosen for its ease of handling and ability to dissolve the base and the starting thiolate salt.

-

Solvent (Aqueous): The reaction is performed in water. While organic solvents are common, the sodium salt of the starting material is water-soluble, making it a green and practical choice.

-

Temperature (0-5 °C): The reaction is conducted in an ice bath to control its exothermicity. The reaction of benzoyl chloride with the nucleophile is rapid, and cooling prevents potential side reactions, such as the hydrolysis of benzoyl chloride, and ensures selectivity.

-

Acidification (HCl): After the reaction, the solution is acidified with hydrochloric acid. This step serves two purposes: it neutralizes any remaining sodium hydroxide and, crucially, it protonates the carboxylate group (-COO⁻Na⁺) back to the carboxylic acid (-COOH), causing the final product to precipitate out of the aqueous solution, as it is significantly less water-soluble than its salt form.

Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.20 g (10.0 mmol) of 3-sulfanylbutanoic acid in 20 mL of 1.0 M sodium hydroxide (20.0 mmol) solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reagent: Add 1.20 mL (1.45 g, 10.3 mmol) of benzoyl chloride dropwise to the cold, stirring solution over 15 minutes. Ensure the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 1 hour. A white precipitate may form.

-

Workup - Acidification: Slowly and carefully acidify the mixture to pH 2 by adding 6 M hydrochloric acid dropwise while monitoring with pH paper. This step should be performed in a fume hood as it may generate heat and fumes. A thick white precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 15 mL portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

-

Validation: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity.

Workflow Diagram

Caption: Experimental workflow for the S-benzoylation of 3-sulfanylbutanoic acid.

Safety and Handling

As with any laboratory chemical, proper handling of 3-sulfanylbutanoic acid is essential. It is classified as a hazardous substance.

-

GHS Hazard Statements: H290 (May be corrosive to metals), H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[7]

-

Signal Word: Danger.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. The container should be tightly sealed.[7] Due to its corrosive nature, ensure storage containers and secondary containment are appropriate.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Sulfanylbutanoic acid is a compound of significant utility, bridging the gap between industrial flavor chemistry and advanced pharmaceutical research. Its well-defined structure, characterized by the presence of both a thiol and a carboxylic acid, provides a predictable platform for a wide range of chemical modifications. Understanding its comprehensive nomenclature and physicochemical properties is the first step for any researcher aiming to incorporate it into a synthetic pathway. By following established safety protocols and employing validated experimental procedures, such as the one detailed in this guide, scientists can effectively leverage the unique reactivity of this molecule to advance their research and development goals.

References

-

MySkinRecipes. (n.d.). 3-sulfanylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-3-sulfanylbutanoic acid. National Institutes of Health. Retrieved from [Link]

-

Chemsrc. (2025). 3-methyl-3-sulfanylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Mercaptobutanoate. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybutyric Acid. National Institutes of Health. Retrieved from [Link]

-

ChemBK. (2024). 3-ketobutanoic acid 3-oxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-sulfanylbutanoic acid. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydron;chloride. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 4-Mercaptobutanoic acid. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 3-Sulfanyl-2-(sulfanylmethyl)butanoic acid. National Institutes of Health. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(methyl thio) butyric acid. Retrieved from [Link]

-

LookChem. (n.d.). 3-Mercaptobutanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetoacetic acid. Retrieved from [Link]

-

YouTube. (2024). Naming Carboxylic Acids revision - 3-methylbutanoic acid. Retrieved from [Link]

-

YouTube. (2024). Naming Carboxylic Acids revision - 3,3-dimethylbutanoic acid. Retrieved from [Link]

-

Chem Fluid. (2023). Sulfonic Acid – LABSA: A versatile component in the chemical industry. Retrieved from [Link]

-

PubChem. (n.d.). 3-[Ethyl(methyl)amino]butanoic acid hydrochloride. National Institutes of Health. Retrieved from [Link]

Sources

- 1. 3-sulfanylbutanoic acid [myskinrecipes.com]

- 2. 3-Mercaptobutyric acid | 26473-49-4 [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Mercaptobutanoate | C4H7O2S- | CID 18377884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 26473-49-4|3-Sulfanylbutanoic acid|BLD Pharm [bldpharm.com]

- 8. 4-MERCAPTOBUTYRIC ACID | 13095-73-3 [chemicalbook.com]

- 9. Buy 4-Mercaptobutyric acid | 13095-73-3 [smolecule.com]

- 10. Ácido Sulfónico - LABSA: Un componente versátil en la industria química | Chem Fluid [chemfluid.com.co]

Technical Guide: Solubility Profile & Solvent Compatibility of 3-Mercaptobutyric Acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 3-mercaptobutyric acid (3-MBA) . Unlike simple carboxylic acids, 3-MBA possesses a dual-functional motif—a nucleophilic thiol (-SH) at the

Key Takeaway: 3-MBA is miscible with polar protic and aprotic solvents (e.g., Ethanol, DMSO, DCM) but exhibits limited solubility in non-polar aliphatic hydrocarbons (e.g., Hexane).[1] Its handling requires strict exclusion of oxidative solvents (e.g., peroxides in ethers) to prevent disulfide dimerization.

Physicochemical Basis of Solubility

To predict and validate solubility, one must understand the molecular forces at play. 3-MBA (

Molecular Descriptors

| Property | Value | Mechanism of Interaction |

| Physical State | Viscous Liquid / Oil | High boiling point (~194°C) due to H-bonding.[1] |

| pKa (Acid) | ~4.30 | Deprotonation in basic media ( |

| LogP (Octanol/Water) | ~0.3 – 0.7 | Moderate lipophilicity; prefers organic phase in acidic conditions but partitions to water in basic conditions.[1] |

| H-Bond Donors | 2 (-OH, -SH) | Facilitates solubility in alcohols and water.[1] |

| H-Bond Acceptors | 2 (-C=O, -OH) | Allows interaction with polar aprotic solvents (e.g., DMF).[1] |

Solubility Mechanism (Hansen Solubility Parameters)

The solubility of 3-MBA is governed by three Hansen parameters:

-

(Dispersion): The alkyl chain (

- (Polarity): The dipole moment of the carbonyl and thiol groups necessitates polar solvents for miscibility.

- (Hydrogen Bonding): The carboxylic acid dominates, making protic solvents (Alcohols) excellent solubilizers.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on solubility performance and chemical stability risks .

| Solvent Class | Representative Solvents | Solubility Status | Operational Notes & Risks |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Recommended. Excellent for stock solutions.[1] No immediate stability risks. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Recommended. Standard solvent for synthesis and extraction from acidic aqueous phases.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Miscible | Caution. High solubility, but DMSO can act as an oxidant, converting thiols to disulfides over time.[1] Use fresh/degassed DMSO. |

| Esters | Ethyl Acetate | Miscible | Recommended. Ideal for liquid-liquid extraction and chromatography.[1] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Soluble | High Risk. Peroxides in aged ethers rapidly oxidize the -SH group.[1] Must use peroxide-free/inhibited solvents.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Immiscible / Poor | Precipitant. 3-MBA will "oil out" or phase separate.[1] Used to wash away non-polar impurities. |

| Aromatic Hydrocarbons | Toluene, Benzene | Partial / Moderate | Solubility increases with temperature.[1] Often used for azeotropic drying. |

Experimental Protocols

Protocol A: Self-Validating Solubility/Miscibility Test

Objective: To determine if 3-MBA is miscible in a target solvent for reaction or formulation.

Methodology:

-

Preparation: Dispense 100 µL of 3-MBA (liquid) into a clear glass vial.

-

Addition: Add 900 µL of the target solvent (10% v/v concentration).

-

Agitation: Vortex for 30 seconds.

-

Visual Validation (The "Schlieren" Check):

-

Pass: Solution is clear, homogenous, and no "wavy lines" (Schlieren lines) or phase separation boundaries are visible after 5 minutes.

-

Fail: Turbidity, distinct layers, or oil droplets at the bottom.

-

-

Analytical Validation (Optional): Inject 5 µL into an HPLC (C18 column) to verify peak symmetry, ensuring no precipitation occurred in the injector.

Protocol B: Acid-Base Liquid-Liquid Extraction (Purification)

Objective: To purify 3-MBA from non-polar organic impurities using its pH-dependent solubility switch.[1]

Workflow Diagram:

Figure 1: Acid-Base extraction logic utilizing the pKa of 3-MBA to switch solubility phases.

Step-by-Step Procedure:

-

Dissolution: Dissolve crude 3-MBA in Dichloromethane (DCM).

-

Extraction (Forward): Wash the DCM layer with Saturated Sodium Bicarbonate (

). -

Separation: Discard the organic layer (removes non-acidic impurities).

-

Acidification: Cool the aqueous layer to 0°C and slowly add 1M HCl until pH < 2.

-

Extraction (Back): Extract the cloudy aqueous mixture with fresh DCM (3x).

-

Drying: Dry the combined DCM layers over Anhydrous

and concentrate in vacuo.

Stability & Handling in Solution

The Thiol-Disulfide Exchange Risk

The primary instability mode of 3-MBA in solution is the oxidation of the thiol group to form a disulfide dimer:

Critical Control Points:

-

Solvent Degassing: Always sparge solvents with Nitrogen or Argon for 15 minutes prior to dissolving 3-MBA, especially for DMSO or DMF solutions.

-

Avoid Ketones: While soluble in acetone, thiols can react with ketones to form hemithioacetals or thioacetals under acidic catalysis. Use esters or chlorinated solvents instead.

-

Peroxide Testing: Ethers (THF, Dioxane) must be tested for peroxides. Peroxides act as radical initiators that rapidly crosslink 3-MBA.[1]

Storage of Solutions

References

-

ChemicalBook. (2023). 3-Mercaptobutyric acid Chemical Properties, Uses, Production.[1][5][6]Link

-

PubChem. (2023). Compound Summary: 4-Mercaptobutanoic acid (Isomer Analog Reference).[1][7] National Library of Medicine. Link

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard text for solubility parameter logic).

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and miscibility principles).

-

Sigma-Aldrich. (2023). Solvent Miscibility Table.Link

Sources

- 1. Showing Compound 3-Hydroxybutanoic acid (FDB021797) - FooDB [foodb.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Mercaptobutyric acid | 26473-49-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

The Enantioselective Landscape of (R)-3-Mercaptobutyric Acid: A Technical Guide for Advanced Synthesis and Analysis

Foreword

In the intricate world of chiral chemistry, the precise spatial arrangement of atoms within a molecule dictates its biological activity and chemical reactivity. For researchers, scientists, and drug development professionals, the ability to synthesize and analyze enantiomerically pure compounds is not merely an academic exercise but a critical necessity. This guide provides an in-depth technical exploration of the chiral properties of (R)-3-mercaptobutyric acid, a versatile chiral building block. While its structural analog, (R)-3-hydroxybutanoic acid, has been extensively studied, (R)-3-mercaptobutyric acid presents its own unique set of synthetic and analytical challenges and opportunities. This document aims to consolidate existing knowledge on related structures and methodologies to provide a predictive and practical framework for working with this intriguing molecule.

Physicochemical and Chiral Properties

(R)-3-mercaptobutyric acid is a chiral carboxylic acid containing a thiol group. Its stereocenter at the C3 position gives rise to two enantiomers, (R) and (S). The distinct three-dimensional orientation of the thiol group in the (R)-enantiomer is the foundation of its unique chemical and biological properties.

Table 1: Physicochemical Properties of 3-Mercaptobutyric Acid (Racemic)

| Property | Value (Estimated) | Reference |

|---|---|---|

| Molecular Formula | C₄H₈O₂S | [1] |

| Molecular Weight | 120.17 g/mol | [1] |

| Boiling Point | 194.19 °C (rough estimate) | [1] |

| Density | 1.1371 g/cm³ | [1] |

| pKa | 4.30 ± 0.10 (Predicted) |[1] |

A crucial, yet currently undocumented, physical property for the (R)-enantiomer is its specific optical rotation. For its analogous counterpart, (R)-3-hydroxybutanoic acid, the specific rotation is well-established at [α]D20 -25±1° (c = 6% in H₂O)[2]. This value for the hydroxy analog suggests that (R)-3-mercaptobutyric acid will also exhibit a significant, measurable optical rotation, which is a critical parameter for confirming its enantiomeric purity.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of (R)-3-mercaptobutyric acid is expected to show characteristic absorption bands for its functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1710 cm⁻¹. A key, though weaker, absorption will be the S-H stretch of the thiol group, typically found in the 2550-2600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide a distinct fingerprint of the molecule. The expected signals are: a doublet for the methyl protons (C4), a multiplet for the methine proton at the chiral center (C3), a multiplet for the methylene protons (C2), and a broad singlet for the carboxylic acid proton. The thiol proton may also appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in different chemical environments: the methyl carbon, the methine carbon bearing the thiol group, the methylene carbon, and the carbonyl carbon of the carboxylic acid[3].

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-3-mercaptobutyric acid is a key challenge. While the racemic synthesis from crotonic acid is documented, achieving high enantiomeric excess requires specialized asymmetric methodologies[1]. Drawing parallels from the synthesis of (R)-3-hydroxybutanoic acid, several strategies can be proposed.

Enzymatic Resolution of Racemic Esters

One of the most effective methods for obtaining enantiomerically pure chiral acids is through enzymatic resolution. This technique leverages the high stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture.

Caption: Enzymatic resolution of a racemic ester of 3-mercaptobutyric acid.

Experimental Protocol: Conceptual Approach for Enzymatic Resolution

-

Esterification: Prepare a simple ester (e.g., methyl or ethyl) of racemic 3-mercaptobutyric acid.

-

Enzymatic Hydrolysis: Dissolve the racemic ester in a suitable buffer system. Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B)[2].

-

Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Separation: Separate the unreacted (R)-ester from the (S)-acid product using standard extraction or chromatographic techniques.

-

Hydrolysis: Hydrolyze the isolated (R)-ester under basic or acidic conditions to yield the final (R)-3-mercaptobutyric acid.

-

Purification: Purify the final product by distillation or chromatography.

This approach is highly effective for the analogous 3-hydroxybutanoic acid esters and is a promising route for the production of (R)-3-mercaptobutyric acid[2].

Asymmetric Synthesis from a Chiral Pool

Another powerful strategy involves starting from a readily available, enantiomerically pure molecule, known as a chiral pool starting material. For instance, (S)-serine can be used as a versatile chiral building block for the synthesis of various chiral compounds[4]. A multi-step synthesis could be devised to convert the amino and hydroxyl groups of serine into the desired thiol and methyl functionalities with retention or inversion of stereochemistry at the appropriate center.

Chiral Analysis

The accurate determination of enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.

Sources

Methodological & Application

using 3-mercaptobutyric acid as a capping agent for quantum dots

An Application Guide to 3-Mercaptobutyric Acid for the Synthesis of High-Performance, Water-Soluble Quantum Dots

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Surface Chemistry in Quantum Dot Performance

Quantum dots (QDs), semiconductor nanocrystals typically between 2-10 nm in diameter, have garnered significant interest across biomedical research and drug development due to their unique, size-tunable optoelectronic properties.[1][2] Their high quantum yield, broad absorption spectra, and narrow, symmetric emission profiles make them superior alternatives to traditional organic fluorophores for applications in bioimaging, sensing, and targeted drug delivery.[3][4]

However, the utility of a quantum dot is fundamentally dictated by its surface chemistry. As-synthesized QDs are often hydrophobic and unsuitable for biological applications, which occur in aqueous environments.[1][5] Furthermore, their nascent surfaces can possess defects that act as trap states for charge carriers, quenching luminescence and reducing quantum yield. This necessitates the use of "capping agents" or ligands—bifunctional molecules that passivate the QD surface, provide colloidal stability, and introduce functional groups for further modification.[6][7] The choice of capping agent is therefore a critical determinant of the final QD's stability, optical performance, and biocompatibility.[6]

This guide focuses on 3-mercaptobutyric acid (3-MBA), a thiol-based ligand that has emerged as a highly effective capping agent for synthesizing high-quality, water-soluble QDs, particularly Cadmium Telluride (CdTe) and Cadmium Selenide (CdSe) nanocrystals.[8] We will explore the mechanistic advantages of 3-MBA, provide detailed protocols for its use, and discuss its applications for researchers in materials science and drug development.

The Scientific Case for 3-Mercaptobutyric Acid (3-MBA)

Mercapto acids are a widely used class of capping agents for aqueous QD synthesis.[8] Molecules like thioglycolic acid (TGA) and 3-mercaptopropionic acid (MPA) are common choices. However, 3-MBA consistently demonstrates superior performance in producing QDs with higher quantum yields (QY) and enhanced stability.[8][9] The advantages of 3-MBA stem from its unique molecular structure, which strikes an optimal balance between chain length and steric hindrance.

Causality Behind 3-MBA's Efficacy:

-

Balanced Chain Length: The thiol group (-SH) serves as the anchor, binding strongly to the metal atoms (e.g., Cd) on the QD surface. The carboxylic acid group (-COOH) faces outward, imparting hydrophilicity and providing a conjugation point for biomolecules. Research comparing various linear mercapto acids (TGA, MPA, 4-mercaptobutyric acid) has shown that the three-carbon backbone of MPA and 3-MBA provides a suitable balance between hydrophilicity and hydrophobicity for stabilizing the growing nanocrystal.[8]

-

Strategic Methyl Group: The key differentiator for 3-MBA is the methyl group on the third carbon. This side chain provides steric hindrance that effectively suppresses detrimental precursor aggregation during the initial stages of QD growth.[8] This leads to more controlled nucleation and growth, resulting in QDs with a narrower size distribution and fewer surface defects. This structural feature is a primary reason why 3-MBA-capped CdTe QDs can achieve quantum yields as high as 82%.[9] In contrast, ligands like TGA can sometimes promote aggregation through secondary coordination, which is mitigated by the bulky methyl group of 3-MBA.[8]

The combination of these features makes 3-MBA an excellent choice for researchers seeking to produce highly luminescent and stable aqueous QDs for demanding applications.

Visualizing the Synthesis and Capping Mechanism

The following diagrams illustrate the experimental workflow for synthesizing 3-MBA capped QDs and the resulting surface chemistry.

Caption: Aqueous synthesis workflow for 3-MBA capped CdTe quantum dots.

Caption: Structure of a 3-MBA capped quantum dot.

Experimental Protocols

The following protocols are adapted from established methodologies for the aqueous synthesis of high-quality CdTe quantum dots using 3-MBA as a capping agent.[8][10]

Protocol 1: Direct Aqueous Synthesis of 3-MBA Capped CdTe QDs

This protocol describes a one-pot synthesis method under hydrothermal conditions. The emission wavelength (color) of the QDs is controlled by the reflux time; longer times yield larger QDs that emit at longer wavelengths (a red shift).

Materials & Reagents:

-

Cadmium chloride (CdCl₂·2.5H₂O)

-

3-Mercaptobutyric acid (3-MBA)

-

Tellurium powder (Te)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH) or other base for pH adjustment

-

Deionized (DI) water

-

Nitrogen gas (N₂)

-

Three-neck round-bottom flask, condenser, heating mantle, magnetic stirrer, and septa.

Step-by-Step Methodology:

-

Preparation of Cadmium Precursor Solution:

-

In a three-neck flask, dissolve CdCl₂ (e.g., 0.25 mmol) in 100 mL of DI water.

-

Add 3-MBA (e.g., 0.75 mmol) to the solution. A typical molar ratio of Cd:3-MBA is 1:3.[10]

-

Stir the solution vigorously until the CdCl₂ and 3-MBA are fully dissolved.

-

Adjust the solution pH to the desired level (e.g., pH 7.0 to 9.0) using a 1 M NaOH solution. The optimal pH can influence the final quantum yield.[10]

-

De-aerate the solution by bubbling with N₂ gas for at least 30 minutes to remove dissolved oxygen, which can quench fluorescence.

-

-

Preparation of Tellurium Precursor (NaHTe):

-

Caution: This step should be performed in a fume hood as H₂Te gas can be generated.

-

In a separate vial under N₂ atmosphere, add Te powder (e.g., 0.125 mmol) and NaBH₄ (e.g., 0.25 mmol) to 5 mL of DI water.

-

The reaction will produce a purple/reddish solution of sodium hydrogen telluride (NaHTe). This solution is highly reactive and should be used shortly after preparation.

-

-

Nucleation and Growth of QDs:

-

While maintaining the N₂ atmosphere and vigorous stirring, rapidly inject the freshly prepared NaHTe solution into the heated Cd-3MBA precursor solution.

-

Heat the reaction mixture to reflux (typically 100-135°C) under N₂.[10]

-

The solution will change color as the nanocrystals grow. Periodically, small aliquots can be withdrawn to monitor the growth process using UV-Vis and photoluminescence (PL) spectroscopy. The first absorption excitonic peak will red-shift as the particles increase in size.

-

-

Termination and Storage:

-

Once the desired emission wavelength is achieved (determined by PL spectroscopy), terminate the reaction by removing the heat source and allowing the flask to cool to room temperature.

-

The resulting QD solution can be stored in the dark at 4°C for long-term stability. For many applications, the crude solution is suitable for use. Further purification can be achieved by precipitation with a non-solvent like isopropanol followed by centrifugation.

-

Protocol 2: Ligand Exchange for 3-MBA Capping

For QDs initially synthesized in organic solvents (e.g., with oleate ligands), a ligand exchange procedure can be performed to transfer them to an aqueous phase using 3-MBA.[11][12]

Materials & Reagents:

-

Hydrophobic QDs (e.g., oleate-capped) dispersed in a nonpolar solvent (e.g., toluene, chloroform).

-

3-Mercaptobutyric acid (3-MBA).

-

A base such as tetramethylammonium hydroxide (TMAH) or a primary amine.

-

Polar solvent (e.g., methanol, ethanol).

-

DI Water.

Step-by-Step Methodology:

-

Precipitate Hydrophobic QDs:

-

To a solution of hydrophobic QDs in toluene, add a polar non-solvent like methanol until the solution becomes turbid, indicating QD precipitation.

-

Centrifuge the mixture and discard the supernatant. Resuspend the QD pellet in a small amount of a nonpolar solvent like chloroform.

-

-

Ligand Exchange Reaction:

-

Prepare a solution of 3-MBA and a base (e.g., TMAH) in methanol. The base deprotonates the thiol group, facilitating its binding to the QD surface.[13]

-

Add the 3-MBA solution to the concentrated hydrophobic QD solution.

-

Allow the mixture to stir at room temperature for several hours or overnight to ensure complete ligand exchange.

-

-

Phase Transfer and Purification:

-

After the reaction, add DI water to the mixture and vortex thoroughly. The 3-MBA capped QDs will transfer to the aqueous phase.

-

Allow the phases to separate. The aqueous phase containing the now water-soluble QDs can be collected.

-

Repeat the washing process with a fresh portion of nonpolar solvent to remove residual hydrophobic ligands.

-

The final aqueous solution can be purified via centrifugation or dialysis to remove excess 3-MBA.

-

Data & Characterization

The success of the synthesis is validated through rigorous characterization of the QDs' optical and physical properties.

Table 1: Typical Optical Properties of 3-MBA Capped CdTe QDs

| Property | Typical Value | Significance |

| Quantum Yield (QY) | 65% - 82%[9] | A measure of the emission efficiency. 3-MBA capping leads to exceptionally high QYs compared to other common thiol ligands.[8] |

| Emission Wavelength | 500 - 800+ nm | Tunable by reflux time/temperature. Longer reflux times produce larger QDs that emit in the red to near-infrared (NIR) region.[9] |

| Full Width at Half Max (FWHM) | 30 - 70 nm | Indicates the size distribution of the QDs. A smaller FWHM corresponds to a more monodisperse sample and purer emission color. |

| Photostability | High | 3-MBA provides a stable surface coating, leading to robust fluorescence that is resistant to photobleaching, which is crucial for imaging applications.[14] |

Self-Validating System: Key Characterization Checks

-

UV-Vis Spectroscopy: A well-defined first excitonic absorption peak indicates a narrow size distribution. The position of this peak correlates with the particle size.

-

Photoluminescence (PL) Spectroscopy: The emission spectrum should be symmetric with a small Stokes shift (the difference between the absorption and emission maxima). The FWHM should be narrow.

-

Transmission Electron Microscopy (TEM): Provides direct visualization of the QD size, shape, and dispersity. The particles should appear spherical and well-separated.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of 3-MBA on the QD surface by identifying the characteristic vibrational modes of the carboxylate group.

Applications in Drug Development and Research

The superior optical properties and aqueous stability of 3-MBA capped QDs make them highly suitable for advanced biomedical applications. The terminal carboxyl groups provide a versatile handle for bioconjugation.[1][7]

-

Bioimaging and Cellular Tracking: The high brightness and photostability of 3-MBA QDs allow for long-term imaging of cells and tissues with high signal-to-noise ratios.[4]

-

Targeted Drug Delivery: The carboxyl groups on the QD surface can be activated (e.g., using EDC/NHS chemistry) to covalently link targeting moieties such as antibodies, peptides, or small molecules.[15][16] This allows the QDs to specifically bind to cancer cells or other disease markers, acting as a traceable carrier for therapeutic agents.[1][17]

-

Biosensing: The fluorescence of QDs is sensitive to their local environment. This property can be harnessed to create biosensors where the binding of an analyte to the QD surface modulates the fluorescence signal, allowing for quantitative detection.[18]

The robust and functional surface provided by 3-MBA is a critical enabler for these complex, multi-component nanomedicine platforms.

References

-

Yao, H. et al. (2012). Synthesis of high-quality water-soluble near-infrared-emitting CdTe quantum dots capped with 3-mercaptobutyric acid. PubMed. Available at: [Link]

-

Fang, T. et al. (2012). 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots: New Insight into the Selection of Mercapto Acids. The Journal of Physical Chemistry C, 116(22), 12346-12352. Available at: [Link]

-

Ma, L. et al. (2013). Effects of Derivatives of 3-Mercaptoisobutyric Acid on the Aqueous Synthesis of CdTe Quantum Dots. ResearchGate. Available at: [Link]

-

Fang, T. et al. (2012). Supporting Information for: 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots. Peking University. Available at: [Link]

-

Ghorbani, M. et al. (2023). Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate. ChemistrySelect. Available at: [Link]

-

Koleilat, G. I. et al. (2009). Colloidally Prepared 3-Mercaptopropionic Acid Capped Lead Sulfide Quantum Dots. ResearchGate. Available at: [Link]

-

Jiang, B. et al. (2017). Synthesis of 3-mercaptopropionic acid-stabilized CdTe quantum dots and its application for the detection of Cu2+. Journal of China Pharmaceutical University, 48(3), 311-316. Available at: [Link]

-

Fang, T. et al. (2012). 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots: New Insight into the Selection of Mercapto Acids. NDSL. Available at: [Link]

-

Ma, L. et al. (2013). Regulating properties of quantum dots: Effect of methyl side groups of mercapto acids. ResearchGate. Available at: [Link]

- Chan, W. et al. (2016). Capped and conjugated quantum dots. Google Patents.

-

Yong, K. T. et al. (2007). Stable aqueous ZnS quantum dots obtained using (3-mercaptopropyl)trimethoxysilane as a capping molecule. Journal of Physical Chemistry C, 111(5), 2177-2184. Available at: [Link]

-

Owen, J. S. (2018). Quantifying the thermodynamics of ligand binding to CsPbBr 3 quantum dots. Morressier. Available at: [Link]

-

Al-Asbahi, B. A. (2022). Encapsulated Passivation of Perovskite Quantum Dot (CsPbBr 3 ) Using a Hot-Melt Adhesive (EVA-TPR) for Enhanced Optical Stability and Efficiency. MDPI. Available at: [Link]

-

Aldakov, D. et al. (2015). Mercaptophosphonic acids as efficient linkers in quantum dot sensitized solar cells. Journal of Materials Chemistry A. Available at: [Link]

-

Anderson, N. C. et al. (2021). Observation of ordered organic capping ligands on semiconducting quantum dots via powder X-ray diffraction. Nature Communications. Available at: [Link]

-

Jiang, W. et al. (2006). Biocompatible Quantum Dots. University of Toronto. Available at: [Link]

-

Siddiqui, S. et al. (2023). Recent Breakthroughs in Using Quantum Dots for Cancer Imaging and Drug Delivery Purposes. MDPI. Available at: [Link]

-

Thon, S. M. et al. (2013). Colloidally Suspended 3-MPA capped PbS Quantum Dots. ResearchGate. Available at: [Link]

-

Draaisma, G. et al. (2016). Ligand exchange as a tool to improve quantum dot miscibility in polymer composite layers used as luminescent down-shifting layers for photovoltaic applications. RSC Publishing. Available at: [Link]

-

Algar, W. R. et al. (2011). Quantum dots–DNA bioconjugates: synthesis to applications. Interface Focus. Available at: [Link]

-

Anonymous. (2021). Application of Quantum Dots in Drug Delivery. ResearchGate. Available at: [Link]

-

Qi, L. & Gao, X. (2008). Emerging application of quantum dots for drug delivery and therapy. Expert Opinion on Drug Delivery. Available at: [Link]

-

Anonymous. (2019). Is it hard to exchange the ligands of quantum dot/rods? ResearchGate. Available at: [Link]

-

Bilan, R. et al. (2015). (Bio)conjugation Strategies Applied to Fluorescent Semiconductor Quantum Dots. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Mitropoulos, A. C. et al. (2023). Development and Characterization of N/S-Carbon Quantum Dots by Valorizing Greek Crayfish Food Waste. MDPI. Available at: [Link]

-

Anderson, N. C. et al. (2019). Ligand Exchange and Binding at the Surface of PbS Quantum Dots Quantified Using Multimodal Magnetic Resonance. ACS Nano. Available at: [Link]

-

Qi, L. & Gao, X. (2008). Emerging application of quantum dots for drug delivery and therapy. University of Washington. Available at: [Link]

-

Susumu, K. et al. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. MDPI. Available at: [Link]

-

Anonymous. (2024). New ligand exchange process enables improved perovskite quantum dots for efficient and stable solar cells. Perovskite-Info. Available at: [Link]

-

Sharma, M. K. et al. (2018). Fluorescence Stability of Mercaptopropionic Acid Capped Cadmium Telluride Quantum Dots in Various Biochemical Buffers. Journal of Nanoscience and Nanotechnology. Available at: [Link]

-

Tope, S. et al. (2014). Review: therapeutic application of quantum dots (QD). The Pharma Innovation Journal. Available at: [Link]

-

Medintz, I. L. & Mattoussi, H. (2009). Recent progress in the bioconjugation of quantum dots. ResearchGate. Available at: [Link]

-

Lee, J. W. et al. (2021). Recent Research Progress in Surface Ligand Exchange of PbS Quantum Dots for Solar Cell Application. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Emerging application of quantum dots for drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. inbs.med.utoronto.ca [inbs.med.utoronto.ca]

- 6. d-nb.info [d-nb.info]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of high-quality water-soluble near-infrared-emitting CdTe quantum dots capped with 3-mercaptobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Fluorescence Stability of Mercaptopropionic Acid Capped Cadmium Telluride Quantum Dots in Various Biochemical Buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US9417240B2 - Capped and conjugated quantum dots - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 3-mercaptopropionic acid-stabilized CdTe quantum dots and its application for the detection of Cu<sup>2+</sup> [jcpu.cpu.edu.cn]

Troubleshooting & Optimization

overcoming disulfide bond formation in 3-mercaptobutyric acid assays

Welcome to the technical support center for 3-mercaptobutyric acid (3-MBA) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges, with a specific focus on overcoming disulfide bond formation. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: Overcoming Disulfide Bond Formation

The free thiol group in 3-mercaptobutyric acid is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This dimerization can significantly impact the accuracy of quantification assays that target the free thiol. This section provides a systematic approach to troubleshooting and preventing this common issue.

Problem 1: Low or No Detectable Free Thiol Signal

Question: I am performing an assay to quantify 3-mercaptobutyric acid, but I am getting a very low or no signal, suggesting the absence of free thiols. What could be the cause, and how can I fix it?

Answer:

This is a frequent issue and almost always points to the oxidation of the thiol groups into disulfide bonds. Several factors can contribute to this, including sample handling, storage, and the assay conditions themselves.

Causality and Solution:

-

Oxidation During Storage and Handling: 3-MBA in solution, especially at neutral to alkaline pH, is prone to air oxidation. Dissolved oxygen can readily facilitate the formation of disulfide bonds.

-

Solution: Prepare fresh solutions of 3-MBA for each experiment whenever possible. If storage is necessary, prepare stock solutions in degassed, low-pH buffers (e.g., pH 2-3) and store them under an inert gas atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.

-

-

Inappropriate Solvent or Buffer pH: The thiol group (-SH) is more susceptible to oxidation in its deprotonated thiolate form (-S⁻). The pKa of the thiol group in 3-MBA is around 10, but even at neutral pH, a small but significant population of thiolate ions exists, which can initiate oxidation.[1]

-

Solution: Maintain a slightly acidic pH (around 6.5) for your samples and buffers whenever the experimental conditions allow.[1] This keeps the thiol group protonated and less reactive towards oxidation.

-

-

Presence of Metal Ions: Divalent metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of thiols. These ions can be introduced as contaminants from glassware or reagents.

-

Solution: Use metal-free water and reagents. Treat your buffers with a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a final concentration of 1-5 mM to sequester any contaminating metal ions.[1]

-

Experimental Workflow: Sample Preparation to Minimize Oxidation

Caption: Workflow for preparing 3-MBA samples to minimize oxidation.

Problem 2: Assay Results are Inconsistent and Not Reproducible

Question: My measurements of 3-MBA concentration are varying significantly between replicates and experiments. How can I improve the reproducibility of my assay?

Answer:

Inconsistent results often stem from the partial and variable formation of disulfide bonds. To ensure reproducibility, you need to either completely prevent disulfide formation or, more practically, reduce any existing disulfides back to their free thiol form before quantification.

Causality and Solution:

The equilibrium between the free thiol and the disulfide dimer can be dynamic, leading to variable results. The most robust solution is to incorporate a reduction step in your protocol. This ensures that you are measuring the total 3-MBA concentration (free thiol + reduced disulfide).

Choosing the Right Reducing Agent:

The two most common reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[2]

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Mechanism | Thiol-disulfide exchange, forms a stable cyclic disulfide.[3] | Irreversible reduction of disulfides.[3] |

| Effective pH | Limited to pH > 7.[4] | Broad pH range (1.5 - 8.5).[4] |

| Stability | Prone to air oxidation. | More stable to air oxidation.[5] |

| Odor | Strong, unpleasant odor. | Odorless.[3] |

| Interference | Contains free thiols, which can interfere with subsequent thiol-reactive chemistry (e.g., maleimide labeling).[3] | Thiol-free, so it does not interfere with most thiol-reactive probes.[5] |

| Metal Chelators | Less stable in the presence of metal ions.[6] | More stable in the presence of metal ions.[6] |

Recommendation: For most applications involving the quantification of 3-MBA, TCEP is the superior choice due to its stability, broad effective pH range, and lack of interference with subsequent thiol-reactive chemistries.[3][5]

Detailed Protocol: Reduction of 3-MBA Disulfides with TCEP

-

Prepare TCEP Stock Solution: Dissolve TCEP-HCl in high-purity water to a concentration of 0.5 M. Adjust the pH to ~7.0 with NaOH. Store in single-use aliquots at -20°C.

-

Sample Reduction: To your 3-MBA sample, add the TCEP stock solution to a final concentration of 5-10 mM.

-

Incubation: Incubate the mixture at room temperature for 15-30 minutes.

-

Quantification: Proceed immediately with your thiol quantification assay (e.g., Ellman's Assay).

Caption: Reduction of 3-MBA disulfide dimer by TCEP prior to quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best method for quantifying 3-mercaptobutyric acid?

A1: The most common and well-established method is the Ellman's Assay , which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[7] DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.[7] This assay is sensitive, specific for thiols, and relatively easy to perform.[8] For more complex matrices or lower concentrations, methods like HPLC with pre-column derivatization or LC-MS/MS can be employed for higher specificity and sensitivity.[9][10]

Q2: Can I use beta-mercaptoethanol (BME) as a reducing agent?

A2: While BME is a reducing agent, it is generally not recommended for quantitative assays where you intend to measure the target thiol.[2] Like DTT, BME itself contains a free thiol group, which will react with your quantification reagent (e.g., DTNB), leading to a high background signal and inaccurate results.[6] TCEP is the preferred reducing agent as it is thiol-free.[2][5]

Q3: At what pH should I perform the Ellman's Assay for 3-MBA?

A3: The Ellman's reaction should be performed at a slightly alkaline pH, typically between 7.0 and 8.0.[11] This is a compromise: the reaction of DTNB with thiols is more efficient at a slightly alkaline pH where the thiol is more likely to be in the reactive thiolate form. However, as discussed earlier, a more alkaline pH also increases the rate of air oxidation of your sample. Therefore, it is crucial to add the reducing agent (TCEP) to your sample just before adding the DTNB reagent to ensure all 3-MBA is in the reduced form at the moment of quantification.

Q4: How can I confirm that disulfide bond formation is the cause of my low signal?

A4: A simple diagnostic experiment is to split your sample into two aliquots. To one aliquot, add a reducing agent like TCEP and incubate as described in the protocol above. Leave the other aliquot untreated. Then, perform your quantification assay on both samples. If the TCEP-treated sample shows a significantly higher signal, it confirms that disulfide bond formation was the issue.

Q5: Are there any alternatives to Ellman's Reagent?

A5: Yes, there are other thiol-reactive probes available, such as maleimide-based fluorescent dyes. These can be more sensitive than colorimetric assays. However, they can also be more susceptible to interference from other nucleophiles. For most routine applications, Ellman's Assay provides a good balance of specificity, sensitivity, and ease of use.[9]

References

-

ResearchGate. (2025). 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots: New Insight into the Selection of Mercapto Acids. Available at: [Link]

-

Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT?. Available at: [Link]

-

PubMed Central. (n.d.). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. Available at: [Link]

-

Bio-Synthesis. (2012). Disulfide reduction using TCEP reaction. Available at: [Link]

-

PubMed Central. (n.d.). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. Available at: [Link]

-

BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Available at: [Link]

-

ResearchGate. (2025). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Available at: [Link]

-

PubMed. (n.d.). Quantification of 3-Hydroxypropyl Mercapturic Acid in the Urine of Patients with Breast Cancer to Monitor Cyclophosphamide Toxicity. Available at: [Link]

-

University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Available at: [Link]

-

PubMed. (1983). The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood. Available at: [Link]

-

Wikipedia. (n.d.). Ellman's reagent. Available at: [Link]

-

Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Available at: [Link]

-

AWS. (n.d.). 3-Mercaptobutyric Acid as an Effective Capping Agent for Highly Luminescent CdTe Quantum Dots: New Insight into - Selection of Mercapto Acids. Available at: [Link]

-

Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Available at: [Link]

Sources

- 1. rapidnovor.com [rapidnovor.com]

- 2. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 4. agscientific.com [agscientific.com]

- 5. Disulfide reduction using TCEP reaction [biosyn.com]

- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 8. longdom.org [longdom.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Quantification of 3-Hydroxypropyl Mercapturic Acid in the Urine of Patients with Breast Cancer to Monitor Cyclophosphamide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

Technical Support Center: 3-Mercaptobutyric Acid (3-MBA) Fermentation

Introduction: The "Sulfur-Switch" Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "plateau problem" with 3-mercaptobutyric acid (3-MBA). Unlike standard organic acids (like lactate or 3-hydroxybutyrate), 3-MBA production requires a delicate orchestration of carbon flux , sulfur assimilation , and redox balance .

The most common failure mode is not metabolic incapacity, but rather thiol toxicity or polymerization diversion . In many engineered hosts (E. coli, Ralstonia), the cell attempts to sequester the toxic thiol monomer into a polythioester (PTE) or excrete it inefficiently.

This guide is structured to troubleshoot these specific bottlenecks.

Module 1: Metabolic Engineering & Pathway Logic

Diagnosis: Low titer often stems from the competition between polymerization (PhaC activity) and acid release (Thioesterase activity), or insufficient precursor (Crotonyl-CoA) availability.

The Biosynthetic Logic

To produce monomeric 3-MBA, you are likely diverting flux from the standard Polyhydroxybutyrate (PHB) pathway. The critical switch is replacing the polymerase with a thioesterase that accepts sulfur-containing substrates.

Key Pathway Diagram

The following diagram illustrates the critical divergence point at Crotonyl-CoA and the necessity of sulfur donor integration.

Caption: Metabolic pathway diverting flux from PHB synthesis to 3-MBA via thioesterase (TesB) hydrolysis. Red arrow indicates the critical sulfur-incorporation step.

Troubleshooting the Strain

| Symptom | Root Cause | Corrective Action |

| High Biomass, Low Product | Carbon is flowing to Acetate or PHB polymer. | Knockout phaC: Ensure the polymerase gene is deleted so the cell cannot store the monomer. Overexpress tesB: The thioesterase II (TesB) from E. coli has broad specificity and hydrolyzes 3-hydroxy/mercapto-acyl-CoAs to free acids [1]. |

| Rotten Egg Smell (No Product) | Sulfur source (H2S) is volatilizing, not integrating. | Precursor Synchronization: The sulfur donor must be available simultaneously with Crotonyl-CoA. Increase flux to Crotonyl-CoA by overexpressing Enoyl-CoA hydratases (phaJ or fadB). |

| Growth Arrest at OD 5-10 | Thiol toxicity (Redox stress). | Chaperone Engineering: Overexpress gshA (Glutathione biosynthesis) to buffer intracellular redox shock. |

Module 2: Fermentation Process Control

Diagnosis: If your strain is solid but yield is <5 g/L, the issue is likely thiol toxicity or oxidation of the product into disulfides.

Protocol: The "Sulfur-Pulse" Fed-Batch Strategy

Objective: Maintain sulfur sufficiency without reaching toxic thresholds.

1. Medium Setup:

-

Base: M9 Minimal Medium + 20 g/L Glucose.

-

Sulfur Source: Do NOT use free sulfide (

) initially. It is too toxic. Use Sodium Thiosulfate (

2. The Feeding Strategy:

-

Phase 1 (Biomass): Grow to OD600 = 20 on Glucose/Ammonium. No exotic sulfur sources yet.

-

Phase 2 (Induction & Sulfur Pulse):

-

Induce protein expression (IPTG/Arabinose).

-

Start Thiosulfate Feed : 0.5 g/L per hour.

-

Critical: Maintain Dissolved Oxygen (DO) > 30%. While 3-MBA is a reduced product, the ATP required for CoA-activation requires respiration.

-

Redox Control: If using an anaerobic pathway (fermentative), ensure pH is buffered at 7.0 to prevent H2S volatilization (

of H2S is ~7.0; keep pH > 7.2 to keep it in solution as

-

3. In-Situ Product Removal (ISPR) - Highly Recommended Thiols are toxic to E. coli at >10 mM.

-

Method: Overlay the fermentation broth with 20% (v/v) Oleyl Alcohol or Decanol .

-

Mechanism: 3-MBA is relatively hydrophobic (compared to glucose) and will partition into the organic phase, relieving cellular toxicity.

Module 3: Analytics & Verification

Diagnosis: "I think I made it, but the HPLC peak is messy." Reality: Thiols oxidize to disulfides (dimers) rapidly in air. Your "messy" peak is likely a mix of 3-MBA monomer and 3-MBA disulfide.

Standard Operating Procedure: Derivatization

You cannot reliably quantify free 3-MBA via UV (210 nm) alone due to interference. You must lock the thiol group.

Protocol: Ellman’s Reagent (DTNB) Assay (Quick Check)

-

Mix 100 µL supernatant + 800 µL Buffer (0.1 M Tris, pH 8.0) + 100 µL DTNB (4 mg/mL).

-

Incubate 15 min.

-

Read Absorbance at 412 nm.

-

Note: This measures total thiols. It does not distinguish 3-MBA from glutathione.

Protocol: HPLC with Monobromobimane (mBBr) (Definitive) Use this for publication-grade data.

-

Sample Prep: Take 100 µL broth. Add 10 µL TCEP (reducing agent) to break disulfides back to monomers.

-

Derivatization: Add 50 µL monobromobimane (mBBr) solution (20 mM in acetonitrile).

-

Reaction: Incubate 15 min in dark at room temp. Stop with 10 µL 5M HCl.

-

HPLC Conditions:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient of Methanol (0% to 100%) in 0.1% Trifluoroacetic acid.

-

Detector: Fluorescence (Ex: 394 nm, Em: 490 nm).

-

Result: 3-MBA-bimane adduct elutes as a sharp, stable peak [3].

-

Frequently Asked Questions (FAQ)

Q: Can I use Ralstonia eutropha instead of E. coli? A: Yes, but Ralstonia is a natural PHA producer. It will aggressively polymerize 3-MBA into polythioesters. You must knock out the PHA synthase (phaC) and express a thioesterase (tesB or yciA) to secrete the monomer.

Q: My product yield drops after 24 hours. Why? A: Re-assimilation. When glucose is depleted, E. coli will activate the fad (fatty acid degradation) operon and consume your 3-MBA as a carbon source. Fix: Knock out fadD (acyl-CoA synthetase) to prevent the cell from "eating" the product.

Q: Why is the smell so bad even with low yield? A: Volatile sulfur compounds (VSCs) like methanethiol or H2S have odor thresholds in the parts per billion range. A bad smell does not indicate high yield; it often indicates wasted sulfur. Check your sulfur mass balance.

References

-

Liu, Q. et al. (2007). "Microbial production of R-3-hydroxybutyric acid by recombinant E. coli harboring genes of phbA, phbB, and tesB."[1] Applied Microbiology and Biotechnology. Link

- Context: Establishes the use of TesB thioesterase to cleave 3-hydroxy-acyl-CoAs (and by proxy, mercapto-analogs) to free acids.

-

Lütke-Eversloh, T. & Steinbüchel, A. (2003).[2] "Novel precursor substrates for polythioesters (PTE) and limits of PTE biosynthesis in Ralstonia eutropha." FEMS Microbiology Letters. Link

- Context: Defines the precursor feeding strategies (TDP, thiosulfate)

-

Salgado, P. et al. (2015).[3] "Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications." Journal of Chromatography B. Link

- Context: Provides the validated protocol for mBBr derivatization of short-chain mercapto acids, essential for accurate 3-MBA quantific

Sources

- 1. Microbial production of R-3-hydroxybutyric acid by recombinant E. coli harboring genes of phbA, phbB, and tesB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

removing unreacted 3-mercaptobutyric acid from nanoparticle solutions

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with nanoparticles functionalized with 3-mercaptobutyric acid (3-MBA). The presence of unreacted 3-MBA can interfere with downstream applications by altering surface chemistry, causing cytotoxicity, or affecting particle stability.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to ensure the purity and integrity of your nanoparticle solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted 3-mercaptobutyric acid?

Unreacted ligands like 3-MBA are considered impurities. Their presence can significantly impact the physicochemical and biological properties of your nanoparticles.[1][3] Ligands play a key role in colloidal stability; however, excess, unbound ligands in the solution can lead to inconsistent results in biological assays, interfere with further surface functionalization steps, and affect the final formulation's stability.[1][2]

Q2: What are the primary methods for removing small molecule ligands like 3-MBA?

The most common and effective methods are based on significant size or weight differences between the nanoparticles and the small molecule ligand. The three primary techniques are:

-

Repeated Centrifugation/Washing: Best for larger or denser nanoparticles that can be easily pelleted.[4][5]

-

Dialysis: A gentle method ideal for smaller or sensitive nanoparticles that might aggregate during centrifugation.[6][7]

-

Size Exclusion Chromatography (SEC): A high-resolution technique used when a very high degree of purity and monodispersity is required.[8][9]

Q3: My nanoparticles are aggregating during purification. What am I doing wrong?

Aggregation is a common issue, often caused by the purification process itself.[10][11] The primary causes are:

-

Excessive Centrifugal Force: High g-forces can overcome the repulsive forces between particles, causing irreversible aggregation in the pellet.[12]

-

Removal of Stabilizing Agents: The purification process removes the unreacted 3-MBA, which might also be contributing to the colloidal stability of the solution. A sudden decrease in its concentration can destabilize the nanoparticles.[13]

-

Inappropriate Solvent/Buffer Conditions: Changes in pH or ionic strength during washing steps can disrupt the surface charge of the nanoparticles, leading to aggregation.[14]

Q4: How do I know if I have successfully removed all the unreacted 3-MBA?

Verification is a crucial final step. You can use several analytical techniques to quantify residual 3-MBA. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying small molecules in the supernatant or filtrate after purification. Additionally, spectroscopic methods can be employed, though they may be less sensitive for trace amounts. Validation of the method is crucial for accurate quantification.[15]

Method Selection Guide

Choosing the right purification method is critical for success. This decision tree and comparative table will guide your selection based on your specific nanoparticle characteristics and experimental needs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]